Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate
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Overview
Description
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyano group, a cyclopropyl group, and an ethyl ester, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of cyano groups to amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole ring can participate in π-π stacking interactions, while the cyano and cyclopropyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Exhibits potent antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 4-cyano-1-cyclopropylindole-6-carboxylate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)10-7-11(9-16)13-5-6-17(12-3-4-12)14(13)8-10/h5-8,12H,2-4H2,1H3 |
InChI Key |
TYDUKYIFDDMXCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CN(C2=C1)C3CC3)C#N |
Origin of Product |
United States |
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